

Technical Support Center: TFAX 488, SE Dilithium Salt Conjugates

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Compound of Interest

Compound Name: TFAX 488,SE dilithium

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This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the purification and storage of conjugates created with TFAX 488, SE dilithium salt.

Frequently Asked Questions (FAQs)

Q1: What is TFAX 488, SE dilithium salt?

TFAX 488, SE dilithium salt is an amine-reactive green fluorescent dye. The Succinimidyl Ester (SE) group readily reacts with primary amines, such as the lysine residues on proteins, to form stable covalent bonds.^{[1][2][3]} It is known for its bright fluorescence, high photostability, and insensitivity to pH over a wide range (pH 4-10).^{[3][4]} This makes it an excellent choice for labeling antibodies and other proteins for various applications, including flow cytometry, fluorescence microscopy, and super-resolution imaging.^[3]

Q2: What are the key spectral properties of TFAX 488?

The optical properties of TFAX 488 are summarized in the table below.

Property	Value
Excitation Maximum (λ_{abs})	~495-499 nm[3][5][6]
Emission Maximum (λ_{em})	~515-520 nm[3][6][7]
Extinction Coefficient (ϵ)	~71,000 - 73,000 M ⁻¹ cm ⁻¹ [3][6]
Quantum Yield (Φ)	~0.92[3]
Recommended Laser Line	488 nm Argon-ion laser[6][7]

Q3: What buffers should I use for the conjugation reaction?

The labeling reaction of amines with succinimidyl esters is highly pH-dependent.[8][9] A buffer with a pH of 8.3-9.0 is recommended for optimal reaction efficiency.[5][9] 0.1 M sodium bicarbonate or a phosphate buffer at the appropriate pH are common choices.[5][9][10]

Crucially, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][10]

Q4: How should I prepare my protein for conjugation?

Your protein solution must be pure and free of any amine-containing substances or preservatives.[5][10]

- If your protein is in a buffer containing Tris or glycine, you must remove it, for example, by dialysis against 1X PBS.[5]
- Preservatives like sodium azide can interfere with the conjugation reaction and should also be removed via dialysis or a spin column.[5]
- Stabilizing proteins like bovine serum albumin (BSA) or gelatin will also be labeled and should be removed from the antibody solution prior to conjugation.[5]
- For optimal results, the protein concentration should be between 2-10 mg/mL.[5][10] Concentrations below 2 mg/mL can significantly decrease conjugation efficiency.[5][7]

Experimental Protocols

Protocol: Antibody Conjugation with TFAX 488, SE

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

- 1 mg of antibody in amine-free buffer (e.g., PBS) at 2-10 mg/mL.
- TFAX 488, SE dilithium salt.
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[\[7\]](#)[\[8\]](#)[\[10\]](#)
- 1 M Sodium Bicarbonate buffer, pH 8.3.[\[7\]](#)
- Purification column (e.g., Sephadex G-25).[\[7\]](#)[\[10\]](#)

Methodology:

- Prepare the Antibody:
 - Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer. For example, add 100 μ L of bicarbonate buffer to 900 μ L of antibody solution.[\[5\]](#)
- Prepare the Dye Stock Solution:
 - Prepare the dye solution immediately before use, as NHS esters can be unstable in solution.[\[10\]](#)
 - Dissolve the TFAX 488, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[10\]](#)
- Run the Conjugation Reaction:
 - A starting point for the molar ratio of dye to protein is typically between 5:1 and 20:1.[\[5\]](#)
For an IgG antibody (~150 kDa), a 10:1 molar ratio is a good starting point.

- Add the calculated amount of dye stock solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[10\]](#)[\[11\]](#)
Constant, gentle stirring during this time is recommended.[\[7\]](#)[\[10\]](#)
- Stop the Reaction (Optional):
 - The reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine. This will quench any unreacted dye. However, for most applications, the purification step is sufficient to remove unreacted dye.

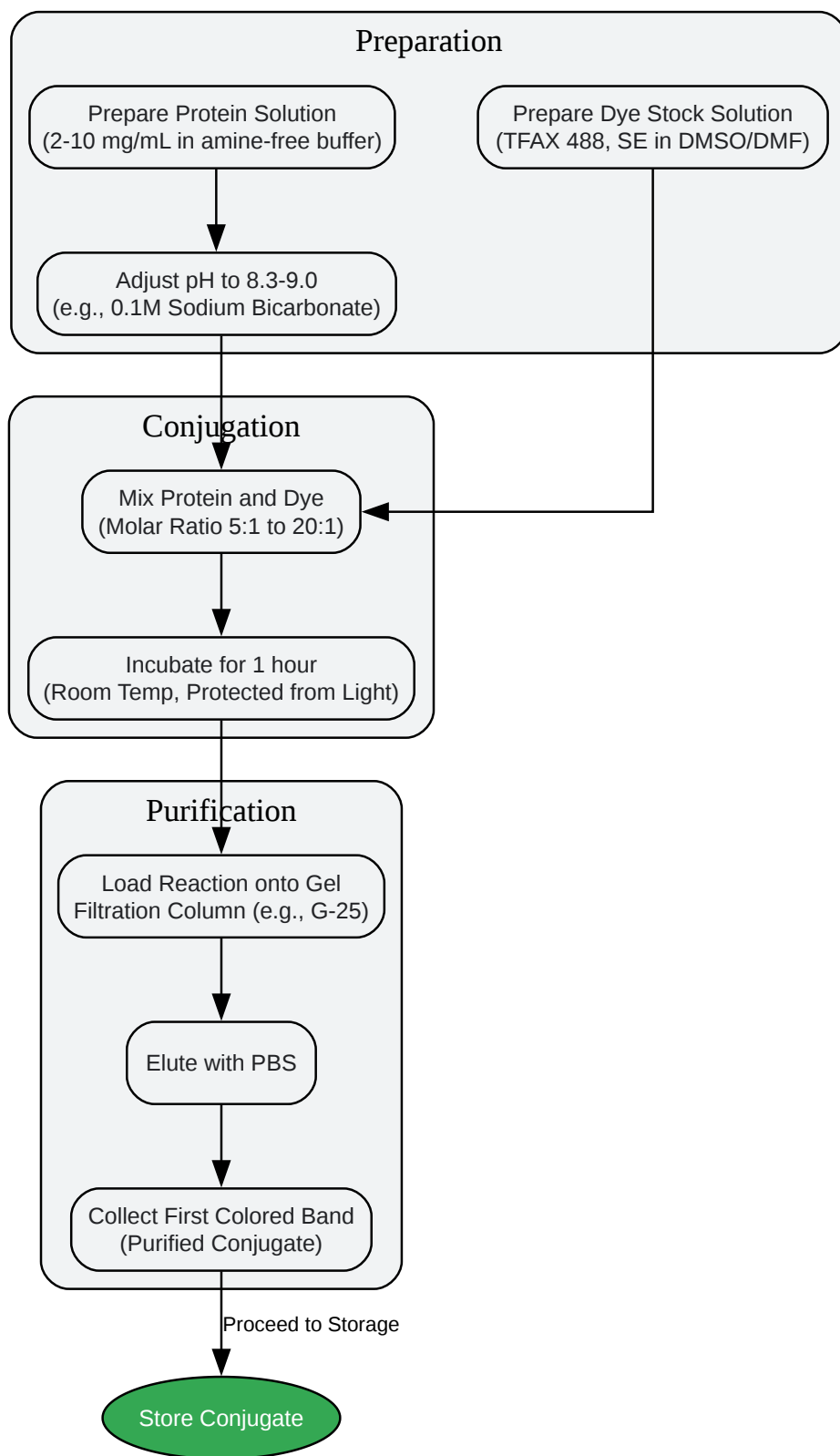
Protocol: Purifying the Conjugate via Gel Filtration

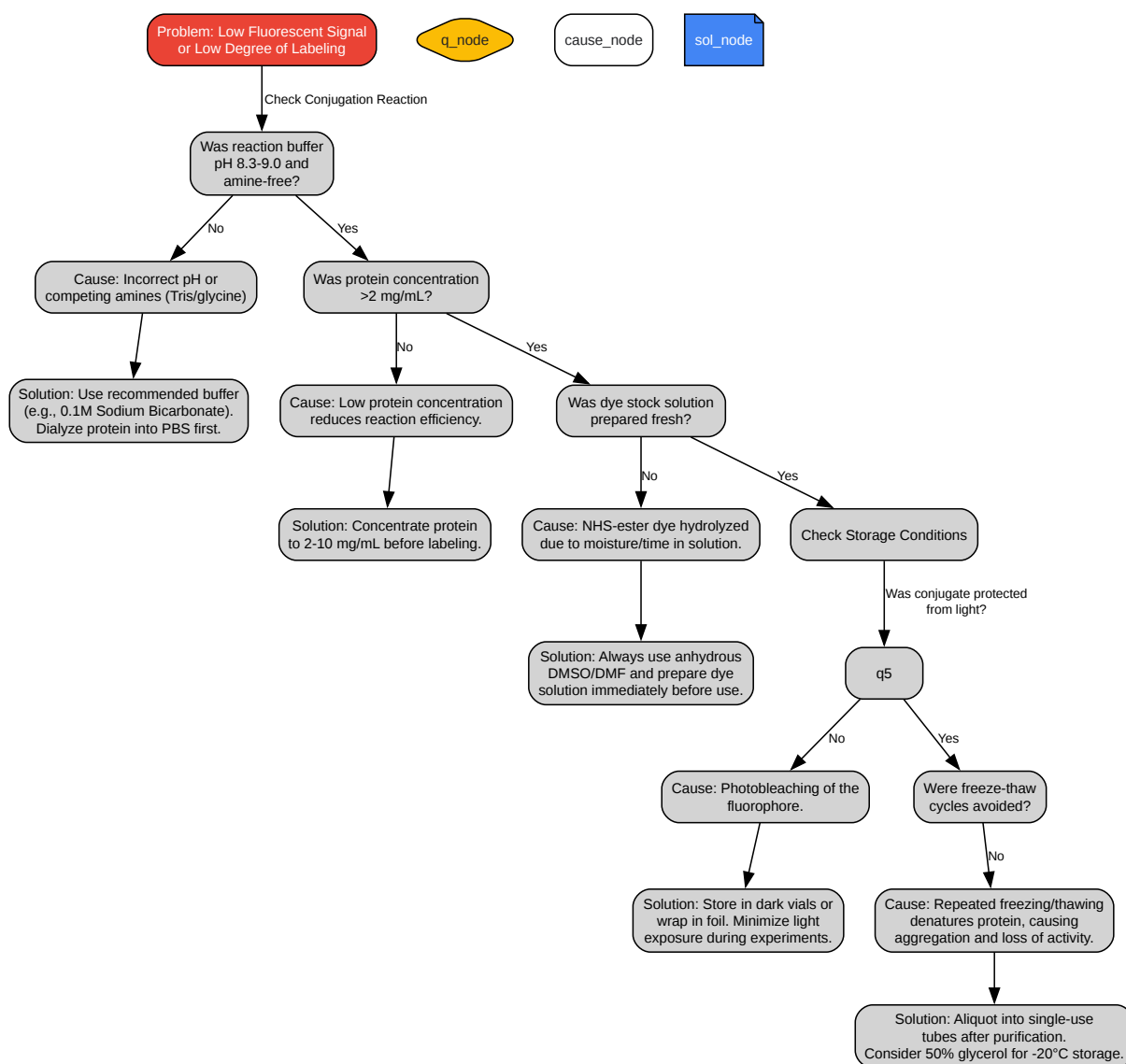
Methodology:

- Prepare the Column:
 - Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or your desired storage buffer. The column size should be appropriate for your sample volume. A 10 x 300 mm column is suitable for a 1 mL reaction volume.[\[10\]](#)
- Load the Sample:
 - Carefully load the entire conjugation reaction mixture onto the top of the equilibrated column.
- Elute and Collect Fractions:
 - Begin eluting the sample with PBS. The labeled antibody conjugate, being larger, will travel faster through the column and elute first. The smaller, unconjugated dye molecules will be retained longer and elute later.
 - Collect fractions and monitor them visually. The first colored band to elute will be your purified conjugate. The second, slower-moving band is the free dye.
- Determine Degree of Labeling (Optional but Recommended):

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~499 nm (for TFAx 488).[\[5\]](#) This allows for the calculation of the dye-to-protein ratio (Degree of Labeling), which is a critical quality control step.

Conjugation and Purification Workflow





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